2-(3,4,5-Trimethoxyphenyl)propanal, also known as 2-(3,4,5-trimethoxyphenyl)propionaldehyde, is an organic compound with the molecular formula and a molar mass of approximately 224.26 g/mol. This compound features a propanal group attached to a phenyl ring that is substituted with three methoxy groups at the 3, 4, and 5 positions. Its unique structure contributes to its potential applications in various scientific fields.
The compound can be synthesized from readily available precursors such as 3,4,5-trimethoxybenzaldehyde. The synthesis typically involves reactions that are well-documented in chemical literature and databases. The compound has been cataloged under the CAS number 98128-00-8 and can be found in various chemical databases and suppliers.
2-(3,4,5-Trimethoxyphenyl)propanal belongs to the class of aldehydes and is characterized by its aromatic properties due to the presence of the methoxy-substituted phenyl group. It can also be classified under organic compounds that exhibit potential biological activity.
The synthesis of 2-(3,4,5-trimethoxyphenyl)propanal generally involves several key steps:
The molecular structure of 2-(3,4,5-trimethoxyphenyl)propanal can be represented by the following:
InChI=1S/C12H16O4/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-7H,5H2,1-4H3
CC(Cc1cc(c(c(c1)OC)OC)OC)=O
The structure features a central propanal group connected to a methoxy-substituted aromatic ring, which influences its chemical reactivity and potential biological activity.
The exact mass of 2-(3,4,5-trimethoxyphenyl)propanal is approximately 224.104859 g/mol . The compound's molecular weight and structural characteristics make it suitable for various applications in organic synthesis and medicinal chemistry.
2-(3,4,5-trimethoxyphenyl)propanal can undergo several types of chemical reactions:
The mechanism of action for 2-(3,4,5-trimethoxyphenyl)propanal primarily revolves around its reactivity as an aldehyde. In biological systems or synthetic pathways:
Data supporting these mechanisms can be found in numerous synthetic chemistry studies where similar aldehydes are utilized .
Relevant data on these properties can be sourced from chemical databases like NIST and ChemBK .
2-(3,4,5-trimethoxyphenyl)propanal has several scientific uses:
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: